3,5-Diethyl-2-methylpyrazine

Description

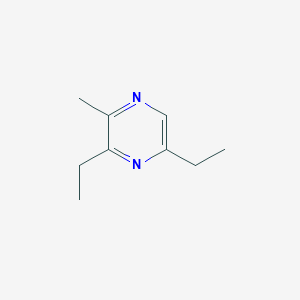

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethyl-2-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-8-6-10-7(3)9(5-2)11-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWLZECVHMHMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171130 | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a nutty, meaty, vegetable odour | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 14.00 mm Hg | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.944-0.954 | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18138-05-1 | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18138-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diethyl-2-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIETHYL-2-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JG7NP41LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural occurrence of 3,5-Diethyl-2-methylpyrazine in food products

An In-depth Technical Guide to the Natural Occurrence of 3,5-Diethyl-2-methylpyrazine in Food Products

Authored by: Gemini, Senior Application Scientist

Abstract

Alkylpyrazines represent a pivotal class of heterocyclic aromatic compounds that significantly define the flavor profiles of numerous thermally processed foods. Among these, this compound (FEMA number 3916) imparts characteristic nutty, roasted, and meaty notes essential to the sensory identity of products like coffee, baked goods, and cocoa. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food systems. It delves into the primary chemical pathways governing its formation, details its prevalence across various food matrices, outlines robust analytical methodologies for its detection and quantification, and discusses its organoleptic significance. This document is intended for researchers, food scientists, and quality control professionals engaged in the study and application of flavor chemistry.

The Significance of Pyrazines in Food Flavor

Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the aromatic ring.[1][2] They are renowned for contributing desirable roasted, toasted, nutty, and baked aromas to a wide array of food products.[3][4] These potent aroma compounds are typically formed during thermal processing through complex chemical cascades, most notably the Maillard reaction.[2][3][4][5] While often present in trace amounts, their low odor thresholds make them critical contributors to the overall flavor profile.[4][6] this compound is a key member of this family, valued for its specific baked, meaty, and nutty sensory characteristics.[1][7]

Formation Pathways of this compound

The genesis of this compound in food is predominantly a result of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[3][4][5]

The Maillard Reaction: A Primary Route

The Maillard reaction is a complex network of reactions responsible for the color and flavor of many cooked foods.[5] The formation of alkylpyrazines through this pathway involves several key stages:

-

Initial Condensation: The reaction begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[4][5]

-

Strecker Degradation: A crucial step for pyrazine formation is the Strecker degradation of amino acids, which produces α-aminoketones and Strecker aldehydes.[5]

-

Dihydropyrazine Formation: Two molecules of an α-aminoketone condense to form a dihydropyrazine intermediate.[8]

-

Oxidation and Alkylation: The unstable dihydropyrazine is then oxidized to form the stable aromatic pyrazine ring. The specific alkyl substituents on the pyrazine ring, such as the ethyl and methyl groups in this compound, are derived from the side chains of the precursor amino acids and the initial sugar fragments.[9] For instance, the reaction of alanine can contribute to the formation of ethyl groups on the pyrazine ring.[10]

The reaction conditions, including temperature, pH, water activity, and the specific types of amino acids and sugars present, heavily influence the yield and the profile of the pyrazines formed.[8][9]

Caption: Maillard reaction pathway to pyrazine formation.

Microbial and Other Pathways

While the Maillard reaction is the dominant pathway, pyrazines can also be formed through microbial metabolism during fermentation processes.[2] Certain bacteria, such as Bacillus subtilis, are capable of producing alkylpyrazines, although the specific synthesis of this compound via this route is less documented than for other pyrazines like tetramethylpyrazine.[11]

Natural Occurrence in Food Products

This compound has been identified as a naturally occurring volatile compound in a variety of thermally processed foods. Its presence is a direct consequence of the heating processes—such as roasting, baking, and frying—that these products undergo.

| Food Product | Processing Context | Sensory Contribution | References |

| Coffee (Arabica & Robusta) | Roasting of green coffee beans | Contributes to the characteristic roasted, nutty aroma profile. | [1][12][13] |

| Baked Goods | Baking of dough (e.g., bread, potatoes) | Imparts baked, roasted potato-like notes. | [8][14] |

| Cocoa and Chocolate | Roasting of cocoa beans | Part of the complex roasted and nutty flavor of cocoa. | [15] |

| Roasted Nuts | Roasting (e.g., peanuts, hazelnuts) | Enhances the nutty and roasted character. | [15][16] |

| Chinese Liquors | Fermentation and aging processes | Identified as a volatile component in certain aged liquors. | [17] |

| Herbal & Green Tea | Drying and heating processes | Detected as a minor volatile component. |

Sensory Profile and Impact

This compound is characterized by a potent and complex aroma profile. Its organoleptic properties are consistently described as:

-

Nutty and Roasted: Possessing a strong roasted hazelnut or peanut character.[16][18]

-

Earthy and Vegetable-like: Sometimes described with underlying earthy or baked potato-like nuances.[7][14][18]

Due to these characteristics, it is considered a key aroma compound in foods like coffee and baked potatoes, where it contributes significantly to the perception of a "roasty" and savory flavor.[10][14]

Analytical Methodologies

The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. The standard workflow involves sample preparation and extraction followed by instrumental analysis.

Sample Preparation and Extraction

The goal of extraction is to isolate volatile and semi-volatile compounds from the food matrix while minimizing interference from non-volatile components.

-

Solid-Phase Microextraction (SPME): This is a widely used, solvent-free technique for extracting volatile compounds from the headspace of a sample.[9][19] An SPME fiber coated with a specific stationary phase (e.g., PDMS/CAR/DVB) is exposed to the sample's headspace, where it adsorbs the analytes.[19] The fiber is then directly desorbed in the injector of a gas chromatograph.

-

Solvent Extraction: This traditional method involves extracting the compound from the food sample using an appropriate organic solvent.

-

Stable Isotope Dilution Analysis (SIDA): For precise quantification, SIDA is the gold standard.[13][20] A known amount of a stable isotope-labeled version of this compound is added to the sample as an internal standard at the beginning of the sample preparation. This standard corrects for any analyte loss during extraction and analysis, leading to highly accurate results.[13]

Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of pyrazines.

-

Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and polarity on a capillary column. Both polar (e.g., WAX) and non-polar columns can be used depending on the desired separation profile.[17][21]

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a chemical fingerprint for unambiguous identification.[17]

Detailed Protocol: SPME-GC-MS Analysis of Pyrazines in Coffee

-

Sample Preparation: Weigh 1-2 grams of finely ground roasted coffee into a 20 mL headspace vial. Add a known concentration of the isotopically labeled internal standard.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to allow volatile compounds to partition into the headspace.[19]

-

SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., 2cm PDMS/CAR/DVB) to the headspace for a defined period (e.g., 20-30 minutes) under agitation.[19]

-

GC-MS Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.

-

Column: Use a suitable capillary column (e.g., DB-Wax or DB-5).

-

Oven Program: Implement a temperature ramp (e.g., start at 40°C, hold for 2 min, then ramp at 5°C/min to 240°C) to separate the compounds.

-

MS Detection: Operate the mass spectrometer in full scan mode to identify compounds and in selected ion monitoring (SIM) mode for sensitive quantification of the target analyte and its labeled internal standard.

-

Sources

- 1. Showing Compound this compound (FDB010931) - FooDB [foodb.ca]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-diethyl-2-methyl pyrazine, 18138-05-1 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datapdf.com [datapdf.com]

- 11. journals.asm.org [journals.asm.org]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Manufacturer-Supplier [sinofoodsupply.com]

- 17. Pyrazine, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 18. foodsciencejournal.com [foodsciencejournal.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pyrazine, 3,5-diethyl-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 3,5-Diethyl-2-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethyl-2-methylpyrazine is a substituted pyrazine of significant interest due to its organoleptic properties and its potential as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of a primary and industrially viable synthesis pathway for this compound. The synthesis is predicated on the classical condensation reaction between an α-dicarbonyl compound and a 1,2-diamine, followed by an oxidation step. This document will delve into the mechanistic underpinnings of this pathway, provide detailed experimental protocols, and present the necessary data for the characterization of the final product.

Introduction to this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds.[1] They are widely found in nature and are significant contributors to the aroma and flavor of many foods, including coffee, baked goods, and roasted nuts.[2] The specific substitution pattern of alkyl groups on the pyrazine ring dictates its unique sensory characteristics. This compound, with its characteristic nutty and meaty odor, is a valuable compound in the flavor and fragrance industry.[2] Beyond its sensory applications, the pyrazine scaffold is a common motif in pharmacologically active molecules, making the synthesis of specific derivatives like this compound a topic of interest for medicinal chemists.

This guide will focus on a robust and well-established synthetic route that is amenable to laboratory-scale preparation and has the potential for larger-scale industrial production.

The Core Synthesis Pathway: A Two-Step Approach

The most direct and widely employed method for the synthesis of trialkyl-substituted pyrazines involves a two-step process:

-

Condensation: The reaction of an α-dicarbonyl compound with a 1,2-diamine to form a dihydropyrazine intermediate.

-

Dehydrogenation (Aromatization): The oxidation of the dihydropyrazine intermediate to the corresponding aromatic pyrazine.

For the synthesis of this compound, the specific reactants are 3,4-hexanedione and 1,2-diaminopropane.

Step 1: Condensation to form 3,5-Diethyl-2-methyl-5,6-dihydropyrazine

The initial step is a cyclocondensation reaction. The lone pairs on the nitrogen atoms of 1,2-diaminopropane act as nucleophiles, attacking the electrophilic carbonyl carbons of 3,4-hexanedione. This is followed by the elimination of two molecules of water to form the cyclic dihydropyrazine.

Mechanism: The reaction proceeds through the formation of a di-imine intermediate, which then cyclizes. The use of a chiral diamine like 1,2-diaminopropane results in the formation of a chiral dihydropyrazine.

Diagram of the Condensation Reaction

Caption: Condensation of 3,4-hexanedione and 1,2-diaminopropane.

Step 2: Dehydrogenation to this compound

The dihydropyrazine intermediate is then aromatized to the final pyrazine product. This is an oxidation reaction that removes two hydrogen atoms from the dihydropyrazine ring, forming a stable aromatic system. This step can be achieved using various oxidizing agents or catalytic methods. A common and efficient method is air oxidation catalyzed by a base, such as potassium hydroxide.[3]

Mechanism: The base facilitates the removal of protons, and atmospheric oxygen acts as the terminal oxidant, accepting electrons and ultimately forming water.

Diagram of the Dehydrogenation Reaction

Caption: Dehydrogenation of the dihydropyrazine intermediate.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 2,3,5-trimethylpyrazine.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3,4-Hexanedione | C₆H₁₀O₂ | 114.14 | ≥97% | Sigma-Aldrich |

| 1,2-Diaminopropane | C₃H₁₀N₂ | 74.12 | ≥99% | Sigma-Aldrich |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |

| Potassium Hydroxide | KOH | 56.11 | ≥85% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |

Step-by-Step Procedure

Step 1: Synthesis of 3,5-Diethyl-2-methyl-5,6-dihydropyrazine

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,2-diaminopropane (8.15 g, 0.11 mol) in anhydrous ethanol (60 mL).

-

Cool the solution to -5 °C using an ice-salt bath.

-

In the dropping funnel, prepare a solution of 3,4-hexanedione (11.41 g, 0.10 mol) in anhydrous ethanol (50 mL).

-

Add the 3,4-hexanedione solution dropwise to the stirred 1,2-diaminopropane solution over a period of 4 hours, maintaining the reaction temperature at -5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

The resulting solution contains the 3,5-diethyl-2-methyl-5,6-dihydropyrazine intermediate and is used directly in the next step without isolation.

Step 2: Dehydrogenation to this compound

-

To the reaction mixture from Step 1, add potassium hydroxide pellets (16.83 g, 0.30 mol).

-

Heat the mixture to 65-70 °C and bubble a gentle stream of air through the solution using a fritted glass tube for 7 hours. The color of the solution will typically darken.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (3 x 50 mL) to remove any remaining potassium hydroxide and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Characterization Data

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molar Mass | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Nutty, meaty, vegetable-like[2] |

| Boiling Point | 95 °C @ 14 mmHg |

| Density | ~0.95 g/mL |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.2 (s, 1H, pyrazine-H), 2.7-2.9 (q, 4H, 2 x -CH₂CH₃), 2.5 (s, 3H, -CH₃), 1.2-1.4 (t, 6H, 2 x -CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155, ~150, ~145, ~140 (pyrazine carbons), ~28 (-CH₂CH₃), ~20 (-CH₃), ~12 (-CH₂CH₃) |

| Mass Spectrum (EI) | m/z (%): 150 (M⁺), 135, 122, 107 |

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

3,4-Hexanedione and 1,2-diaminopropane are flammable and may cause skin and eye irritation.

-

Potassium hydroxide is corrosive and should be handled with care.

-

Refer to the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via the condensation of 3,4-hexanedione and 1,2-diaminopropane followed by dehydrogenation is a reliable and straightforward method. This guide provides a comprehensive framework for researchers to successfully synthesize this valuable compound. The provided protocol, based on well-established chemical principles, offers a solid starting point for laboratory preparation and can be optimized for larger-scale production. The characterization data provided will aid in the confirmation of the final product's identity and purity.

References

- Adkins, H., & Reeve, E. W. (1938). The Hydrogenation of Pyrazines. Journal of the American Chemical Society, 60(6), 1328–1331.

- BenchChem. (2025). A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers.

- Milbank, J. B. J., & Ghorai, S. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics, 37(15), 2531–2539.

-

NBU-IR. Chapter IV Section A (General introduction and synthetic background). Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,5-Trimethylpyrazine. Retrieved from [Link]

- Armand, J., Chekir, K., & Pinson, J. (1974). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry, 52(22), 3971–3980.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28906, this compound. Retrieved from [Link]

- Wang, S., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19.

Sources

Physicochemical characteristics of 3,5-Diethyl-2-methylpyrazine

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,5-Diethyl-2-methylpyrazine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic aromatic compound significant in the flavor and fragrance industry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, ensuring a thorough understanding of this compound's behavior and characteristics.

Introduction to this compound

This compound (CAS No: 18138-05-1) belongs to the pyrazine family, a class of organic compounds known for their potent aroma profiles.[1] Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] This particular substituted pyrazine is recognized for its nutty, meaty, and vegetable-like odor and is a key component in the formulation of various food and beverage flavors.[2][3] Its molecular structure, characterized by a central pyrazine ring with one methyl and two ethyl substituents, dictates its unique chemical and physical properties. These properties are critical for its application, stability, and interaction with other molecules.

This guide will explore the fundamental physicochemical characteristics, spectral properties, and safety considerations of this compound, providing a robust foundation for its use in research and commercial applications.

Caption: Logical overview of the key areas covered in this technical guide.

Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and performance. These properties, summarized in the table below, provide a quantitative basis for understanding its behavior in various matrices.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂ | [4][5][6][7][8][9][10] |

| Molecular Weight | 150.22 g/mol | [4][5][6][10][11] |

| Appearance | Colorless to pale yellow clear liquid | [2][3][4] |

| Odor/Flavor Profile | Nutty, meaty, vegetable | [2][3][4] |

| Density | 0.944 to 0.954 g/mL @ 25 °C | [2][3][4] |

| Boiling Point | 205-206 °C @ 760 mmHg; 95 °C @ 14 mmHg | [2][3][4] |

| Refractive Index | 1.492 to 1.502 @ 20 °C | [2][4] |

| Vapor Pressure | 0.353 mmHg @ 25 °C (estimated) | [2][4] |

| Flash Point | 170 °F (76.67 °C) TCC | [2] |

| Solubility | Slightly soluble in water (488.9 mg/L @ 25°C est.); Soluble in alcohol, propylene glycol, and oils. | [2][4][12] |

| logP (o/w) | 1.966 (estimated) | [2] |

Causality Behind Key Properties

-

Solubility: The presence of two nitrogen atoms in the pyrazine ring introduces polarity, allowing for slight solubility in water.[2][4] However, the alkyl substituents (one methyl, two ethyl groups) contribute to its lipophilic character, rendering it highly soluble in less polar organic solvents like alcohol and oils.[2][4] This dual characteristic is crucial for its application in both aqueous and lipid-based food systems.

-

Boiling Point & Vapor Pressure: The relatively high boiling point and low vapor pressure are consistent with its molecular weight and the intermolecular forces present.[2] These properties contribute to its persistence and stability in heated food products, making it an effective flavoring agent in baked and roasted goods.[1]

-

Density: With a density slightly less than water, this compound will form a separate layer if not properly emulsified in aqueous solutions.[2][3][4]

Molecular Structure and Spectral Analysis

The unambiguous identification and characterization of this compound rely on modern analytical techniques. The molecular structure provides the basis for interpreting the spectral data obtained from methods such as NMR, IR, and Mass Spectrometry.

Caption: 2D chemical structure of this compound.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. While specific experimental spectra for this compound are not publicly available in the search results, a predicted analysis based on its structure and data from similar pyrazine derivatives can be outlined.[14][15][16]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, as well as the protons of the methyl and ethyl side chains. The ethyl groups will exhibit characteristic triplet and quartet patterns due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the four distinct carbons of the pyrazine ring and the carbons of the alkyl substituents.

The following protocol describes a self-validating system for acquiring high-quality NMR data for a liquid sample like this compound.

Caption: A standard experimental workflow for NMR spectral analysis.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the molecular ion peak [M]+ would be observed at an m/z of approximately 150.[5] The fragmentation pattern would likely involve the loss of alkyl groups from the pyrazine ring. The NIST WebBook provides access to the electron ionization mass spectrum for this compound.[5]

Gas Chromatography (GC)

Gas chromatography is frequently used in conjunction with mass spectrometry (GC-MS) for the separation and identification of volatile compounds like pyrazines. The retention index (RI) of a compound is a key parameter in GC analysis. The NIST WebBook lists retention indices for this compound on various polar and non-polar GC columns, which is essential for developing analytical methods for its detection in complex mixtures.[8][17]

Synthesis, Applications, and Safety

Synthesis Pathways

Pyrazines can be synthesized through various chemical and biological routes. Chemical synthesis often involves the condensation of dicarbonyl compounds with diamines.[18] Biosynthesis pathways, which are increasingly favored for their environmentally friendly nature, can utilize precursors like amino acids (e.g., L-threonine) and microorganisms such as Bacillus subtilis to produce a range of alkylpyrazines.[19][20]

Applications in Industry

The primary application of this compound is as a flavoring agent in the food industry.[4] It is designated as FEMA number 3916.[2][21] Its potent nutty and roasted notes make it valuable for enhancing the flavor profiles of:

Safety and Toxicological Profile

Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated the safety of pyrazine derivatives used as flavor ingredients.[12][21][22] While specific toxicological data for this compound is limited in the provided results, structurally similar pyrazines have undergone safety assessments.[23] Aggregated GHS information suggests that the compound may be harmful if swallowed.[4] As with any chemical, appropriate handling procedures, including the use of personal protective equipment, should be followed.

Conclusion

This compound is a well-characterized compound with a distinct set of physicochemical properties that make it a valuable asset in the flavor industry. Its solubility, volatility, and potent aroma are directly linked to its alkyl-substituted pyrazine structure. A comprehensive understanding of these characteristics, supported by robust analytical methods like NMR and GC-MS, is essential for its effective and safe application. This guide provides the foundational knowledge and practical insights necessary for researchers and industry professionals working with this important flavoring agent.

References

- The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine, 18138-05-1. Retrieved from The Good Scents Company website. [Link not available]

-

FooDB. (2019). Showing Compound this compound (FDB010931). Retrieved from FooDB website. [Link]

-

NIST. (n.d.). Pyrazine, 3,5-diethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 3,5-diethyl-2-methyl- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Pyrazine, 3,5-diethyl-2-methyl-. Retrieved from Cheméo website. [Link]

- The Good Scents Company. (n.d.). 2-acetyl-3,5-dimethyl pyrazine, 54300-08-2. Retrieved from The Good Scents Company website. [Link not available]

-

PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]

-

ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]

-

PubMed Central (PMC). (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H14N2). Retrieved from PubChemLite website. [Link]

-

NIST. (n.d.). Pyrazine, 3,5-diethyl-2-methyl- Gas Chromatography (non-polar column). In NIST Chemistry WebBook. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2,5-DIETHYL-3-METHYLPYRAZINE. Retrieved from FEMA website. [Link]

-

NIST. (n.d.). Pyrazine, 3,5-diethyl-2-methyl- Notes. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Diethyl-5-Methylpyrazine. Retrieved from PubChem website. [Link]

-

ScienceDirect. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology. [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from precisionFDA website. [Link]

-

ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 3916 this compound. Retrieved from FEMA website. [Link]

-

化工原料网 (chemsrc.com). (n.d.). This compound. Retrieved from [Link]

-

Sinofi Ingredients. (n.d.). Buy Bulk - 2,3-Diethyl-5-Methylpyrazine. Retrieved from Sinofi Ingredients website. [Link]

Sources

- 1. Showing Compound this compound (FDB010931) - FooDB [foodb.ca]

- 2. 3,5-diethyl-2-methyl pyrazine, 18138-05-1 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. echemi.com [echemi.com]

- 5. Pyrazine, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 8. Pyrazine, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 9. Pyrazine, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 10. GSRS [precision.fda.gov]

- 11. 2,3-二乙基-5-甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound [yl.cnreagent.com]

- 13. This compound | C9H14N2 | CID 28906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pyrazine, 3,5-diethyl-2-methyl- [webbook.nist.gov]

- 18. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Manufacturer-Supplier [sinofoodsupply.com]

- 19. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. femaflavor.org [femaflavor.org]

- 22. femaflavor.org [femaflavor.org]

- 23. researchgate.net [researchgate.net]

The Genesis of a Flavor Principle: A Technical History of 3,5-Diethyl-2-methylpyrazine

For Immediate Release

Fort Collins, CO – January 14, 2026 – 3,5-Diethyl-2-methylpyrazine, a key contributor to the desirable nutty, roasted, and earthy aromas in a variety of cooked foods, is a heterocyclic aromatic compound belonging to the pyrazine family. This in-depth technical guide explores the historical literature surrounding its discovery, the evolution of its chemical synthesis, and its foundational role in the field of flavor chemistry.

Introduction: The Aromatic World of Alkylpyrazines

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal to the flavor profiles of many thermally processed foods, including roasted coffee, cocoa, nuts, and baked goods.[1][2] Their formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] this compound (CAS Registry Number: 18138-05-1) stands out as a significant contributor to the characteristic "roasted" and "nutty" notes that are highly valued by consumers.[4][5] This guide delves into the scientific journey of this important flavor compound, from its initial identification to the development of synthetic methodologies.

The Dawn of Pyrazine Chemistry: A Historical Prelude

The story of this compound is built upon a rich history of pyrazine chemistry. The first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1844.[6] However, it was not until the late 19th century that the fundamental structures and synthesis of pyrazines began to be understood with the development of methods like the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879.[7] These early discoveries laid the groundwork for the eventual identification and synthesis of the vast array of alkylpyrazines that are now known to be crucial to food aroma.

Discovery in Nature's Reactors: The Identification in Food Systems

The realization that pyrazines are key flavor compounds largely emerged in the mid-20th century with the advent of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). While the exact first identification of this compound in a food product is not definitively documented in a single seminal paper, its discovery is intertwined with the broader exploration of volatile compounds in roasted foodstuffs during the 1960s and 1970s.

Researchers in this era, through meticulous analysis of the complex volatile fractions of roasted peanuts, coffee, and other cooked foods, began to identify a plethora of alkylpyrazines. It is within this body of work that this compound was first characterized as a naturally occurring flavor constituent. These foundational studies demonstrated that the thermal processing of raw food materials provides the necessary conditions for the Maillard reaction and Strecker degradation, leading to the formation of this and other important pyrazines.

The Art of Creation: Evolution of Synthetic Methodologies

The ability to synthesize this compound and other alkylpyrazines has been crucial for both fundamental flavor research and for the flavor and fragrance industry. The synthetic routes have evolved from classical, often harsh, methods to more refined and efficient modern techniques.

Classical Synthetic Approaches

Early synthetic methods for alkylpyrazines were often extensions of the foundational 19th-century syntheses. A common historical approach for the synthesis of unsymmetrically substituted pyrazines, such as this compound, involves the condensation of an α-dicarbonyl compound with an α-diamino compound.

A representative classical synthesis would involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. For this compound, this could conceptually involve the condensation of 2,3-diaminopentane with 2,3-butanedione. However, controlling the regioselectivity to obtain the desired substitution pattern was a significant challenge with these early methods.

Modern Synthetic Protocols

Contemporary synthetic chemistry offers more controlled and higher-yielding routes to specific alkylpyrazines. These methods often provide greater control over the substitution pattern on the pyrazine ring.

Experimental Protocol: A Modern Approach to Trialkylpyrazine Synthesis

A general modern strategy for the synthesis of a trialkyl-substituted pyrazine like this compound involves the condensation of an α-amino ketone with an α-dicarbonyl compound, followed by cyclization and oxidation.

Step 1: Synthesis of the α-amino ketone intermediate.

-

Reaction: The synthesis of the requisite α-amino ketone, for instance, 3-amino-2-pentanone, can be achieved through various methods, including the amination of an α-haloketone.

-

Causality: This step is critical as the structure of the α-amino ketone will dictate the position of two of the substituents on the final pyrazine ring.

Step 2: Condensation and Cyclization.

-

Reaction: The α-amino ketone is then reacted with an appropriate α-dicarbonyl compound, such as 2,3-pentanedione, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.

-

Causality: This condensation reaction leads to the formation of a dihydropyrazine intermediate. The choice of the dicarbonyl compound determines the remaining substituents.

Step 3: Oxidation to the Aromatic Pyrazine.

-

Reaction: The dihydropyrazine intermediate is often unstable and is typically oxidized in situ or in a subsequent step to the stable aromatic pyrazine. This can be achieved by air oxidation, often facilitated by the presence of a base, or by using a mild oxidizing agent.

-

Causality: This final step is essential to generate the aromatic and stable pyrazine ring, which is responsible for the characteristic aroma.

This evolution in synthetic methods has enabled the production of high-purity this compound for use as a flavor standard and for its application in the food industry.

Data Presentation

| Property | Value | Source |

| Chemical Formula | C9H14N2 | [8] |

| Molecular Weight | 150.22 g/mol | [8] |

| CAS Registry Number | 18138-05-1 | [4] |

| Boiling Point | 205-206 °C at 760 mmHg | [4] |

| Odor Profile | Nutty, Meaty, Vegetable | [4] |

Mandatory Visualization

Caption: Historical timeline of the discovery and synthesis of this compound.

Conclusion

The journey of this compound from an unknown component of food aroma to a well-characterized flavor compound is a testament to the advancements in analytical and synthetic chemistry. Its history is deeply rooted in the fundamental discoveries of pyrazine chemistry and the exploration of the Maillard reaction. For researchers and professionals in drug development and flavor science, understanding the historical context of such molecules provides a valuable framework for future innovation in the creation and application of bioactive and flavorful compounds.

References

- Ong, W. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.

- Maga, J. A., & Katz, I. (1982). Pyrazines in foods: An update. Critical Reviews in Food Science and Nutrition, 16(1), 1-48.

- Li, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.

- Zhao, F., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3478.

- Mortzfeld, F. B., et al. (2020). Overview on alkyl pyrazines. The most processed alkyl pyrazines 1–7.

- Yong, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24).

- The Culinary Symphony. (2023).

- Suharso. (1991). Pirazin Sintesa, Analisis dan Sifat Flavornya. Warta IHP/J. of Agro-Based Industry, 8(2), 7-10.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry.

- The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine, 18138-05-1.

- FooDB. (2010). Showing Compound this compound (FDB010931).

- Kumar, A., et al. (2010). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 45(11), 5058-5065.

- Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032946).

- Panzica, R. P., et al. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164-168.

- PubChemLite. (n.d.). This compound (C9H14N2).

- Wang, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3478.

- PubChem. (n.d.). This compound.

- Bredie, W. L. P., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14759–14768.

- Katritzky, A. R., et al. (1996). 6.2.2. Pyrazines.

- Wikipedia. (n.d.). Pyrazine.

- Císařová, I., et al. (2011). One-step and solvent-free synthesis of terpene-fused pyrazines. Tetrahedron Letters, 52(49), 6617-6619.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3,5-diethyl-2-methyl pyrazine, 18138-05-1 [thegoodscentscompany.com]

- 5. Showing Compound this compound (FDB010931) - FooDB [foodb.ca]

- 6. d-nb.info [d-nb.info]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

- 8. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

A Spectroscopic Guide to 3,5-Diethyl-2-methylpyrazine: From Raw Data to Structural Elucidation

Introduction: The Aromatic Signature of a Key Flavor Compound

3,5-Diethyl-2-methylpyrazine is a substituted pyrazine, a class of heterocyclic aromatic compounds renowned for their significant contributions to the flavors and aromas of a wide variety of roasted, toasted, and fermented foods.[1] With its characteristic nutty and meaty scent, this specific pyrazine is a key component in the sensory profile of products like coffee and certain liquors.[1][2] For researchers, scientists, and professionals in drug development and food science, a thorough understanding of its chemical structure is paramount. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will not only present the data but also delve into the causal relationships between the molecular structure and the resulting spectral features, providing a robust framework for structural verification and analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy: A Predicted Proton Landscape

Due to the absence of publicly available experimental ¹H NMR data for this compound, a predicted spectrum is presented below. This prediction, generated using advanced computational algorithms, provides a valuable framework for understanding the expected chemical shifts, multiplicities, and integrations of the protons in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Peak | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.15 | Singlet | 1H | H6 |

| 2 | 2.78 | Quartet | 2H | H9 |

| 3 | 2.75 | Quartet | 2H | H7 |

| 4 | 2.50 | Singlet | 3H | H11 |

| 5 | 1.30 | Triplet | 3H | H10 |

| 6 | 1.28 | Triplet | 3H | H8 |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals six distinct signals, corresponding to the six chemically non-equivalent sets of protons in this compound.

-

Aromatic Region: The most downfield signal at 8.15 ppm is a singlet, attributed to the lone aromatic proton at the C6 position (H6). Its downfield shift is characteristic of protons on an electron-deficient aromatic ring like pyrazine. The singlet multiplicity arises from the absence of any adjacent protons.

-

Methylene Protons: Two quartets are predicted at 2.78 and 2.75 ppm, corresponding to the two methylene groups (H9 and H7) of the ethyl substituents. The quartet pattern is a result of spin-spin coupling with the three adjacent methyl protons (H10 and H8, respectively). Their chemical shift in the 2.7-2.8 ppm range is due to their benzylic-like position, being attached to the aromatic pyrazine ring.

-

Methyl Protons: A singlet is predicted at 2.50 ppm, which is assigned to the methyl group attached to the pyrazine ring at C2 (H11). This signal is a singlet as there are no neighboring protons to couple with. The two triplets at 1.30 and 1.28 ppm are assigned to the methyl protons of the two ethyl groups (H10 and H8). The triplet multiplicity is due to coupling with the adjacent methylene protons (H9 and H7).

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum of this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The following data was obtained from the PhytoBank database, acquired in D₂O at 700 MHz.[3]

Experimental ¹³C NMR Data

| Peak | Chemical Shift (ppm) | Assignment |

| 1 | 166.80 | C2 |

| 2 | 166.45 | C5 |

| 3 | 145.66 | C3 |

| 4 | 122.84 | C6 |

| 5 | 27.29 | C7 |

| 6 | 24.82 | C9 |

| 7 | 15.27 | C11 |

| 8 | 13.51 | C8 |

| 9 | 9.90 | C10 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum displays nine distinct signals, confirming the presence of nine unique carbon atoms in the molecule.

-

Aromatic Carbons: The four signals in the downfield region (122-167 ppm) correspond to the four carbon atoms of the pyrazine ring. The carbons directly bonded to the electronegative nitrogen atoms (C2 and C5) are the most deshielded, appearing at 166.80 and 166.45 ppm. The other two ring carbons, C3 and C6, appear at 145.66 and 122.84 ppm, respectively.

-

Alkyl Carbons: The remaining five signals in the upfield region (9-28 ppm) are attributed to the carbon atoms of the methyl and ethyl substituents. The methylene carbons of the ethyl groups (C7 and C9) are observed at 27.29 and 24.82 ppm. The methyl carbon attached to the ring (C11) appears at 15.27 ppm. The terminal methyl carbons of the ethyl groups (C8 and C10) are the most shielded, resonating at 13.51 and 9.90 ppm.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

As with ¹H NMR, experimental IR data for this compound is not readily found in public databases. A predicted IR spectrum is therefore presented to illustrate the expected vibrational modes.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3150 | C-H stretch | Aromatic C-H |

| 2850-3000 | C-H stretch | Alkyl C-H |

| 1580-1620 | C=N stretch | Pyrazine ring |

| 1450-1550 | C=C stretch | Pyrazine ring |

| 1370-1470 | C-H bend | Alkyl C-H |

| 1000-1200 | C-N stretch | Pyrazine ring |

| 800-900 | C-H out-of-plane bend | Aromatic C-H |

Interpretation of the Predicted IR Spectrum

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for both the aromatic pyrazine ring and the alkyl substituents.

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, characteristic of C-H stretching in the aromatic ring.

-

Alkyl C-H Stretch: Stronger bands are predicted just below 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the methyl and ethyl groups.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring are expected to produce a series of bands in the 1450-1620 cm⁻¹ region.

-

Alkyl C-H Bending: Bending vibrations for the alkyl groups are predicted to appear in the 1370-1470 cm⁻¹ range.

-

Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of signals, including C-N stretching and C-H out-of-plane bending vibrations, which are unique to the overall structure of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

The electron ionization mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The data presented here is from the NIST WebBook.[4]

Key Fragments in the Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 55 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - CH₃]⁺ |

| 122 | 85 | [M - C₂H₄]⁺ |

| 107 | 20 | [M - C₃H₇]⁺ |

| 79 | 15 | [C₅H₅N]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum confirms the molecular weight of this compound to be 150 g/mol , as indicated by the molecular ion peak [M]⁺ at m/z 150.[4] The fragmentation pattern is consistent with the structure of an alkyl-substituted pyrazine.

-

Base Peak: The most intense peak in the spectrum, the base peak, is at m/z 135. This corresponds to the loss of a methyl radical (•CH₃) from one of the ethyl groups, a common fragmentation pathway for alkyl aromatics.

-

McLafferty Rearrangement: The significant peak at m/z 122 is likely due to a McLafferty rearrangement, involving the elimination of an ethene molecule (C₂H₄) from one of the ethyl groups.

-

Other Fragments: The peak at m/z 107 represents the loss of a propyl radical (•C₃H₇), and the peak at m/z 79 is indicative of a fragment of the pyrazine ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: A Multi-faceted Spectroscopic Portrait

This guide has provided a comprehensive overview of the spectroscopic data for this compound. By combining experimental ¹³C NMR and mass spectrometry data with predicted ¹H NMR and IR spectra, a detailed and coherent picture of the molecule's structure emerges. The interpretation of this data, grounded in the fundamental principles of each spectroscopic technique, allows for a confident structural elucidation. The provided protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar compounds. This multi-faceted approach, integrating experimental data, computational predictions, and established methodologies, represents a robust strategy for the chemical analysis of important flavor compounds and other small organic molecules.

References

-

FooDB. (2010). Showing Compound this compound (FDB010931). Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 3,5-diethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0141098). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of Pyrazine, 3,5-diethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Degradation of 3,5-Diethyl-2-methylpyrazine

Abstract

3,5-Diethyl-2-methylpyrazine is a significant alkylpyrazine, contributing to the desirable nutty and roasted aromas in a variety of thermally processed foods.[1] Its thermal stability is a critical factor during food processing, as both its formation and degradation are temperature-dependent phenomena that influence the final sensory profile of the product. This technical guide provides a comprehensive overview of the thermal degradation of this compound, addressing its anticipated decomposition pathways, the factors influencing its stability, and the analytical methodologies for its study. Given the limited direct research on this specific pyrazine, this guide synthesizes information from studies on analogous alkylpyrazines to propose a scientifically grounded understanding of its thermal behavior. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are engaged with pyrazine chemistry.

Introduction to this compound

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are well-regarded for their sensory contributions to food and beverages, often imparting nutty, roasted, and toasted flavor characteristics.[2] These compounds are primarily formed during the thermal processing of food through the Maillard reaction, which involves a complex series of reactions between amino acids and reducing sugars at elevated temperatures.[2] this compound, with its characteristic nutty and meaty aroma, is an important member of this family.[1] Beyond its role in food chemistry, the pyrazine ring is a structural motif found in various pharmaceuticals, making the study of its stability relevant to drug development and formulation.[2]

The thermal processing conditions that lead to the formation of desirable alkylpyrazines can also contribute to their degradation. Understanding the thermal liability of this compound is crucial for optimizing processing parameters to achieve the desired flavor profile and for ensuring the stability of pyrazine-containing products during their shelf life.

Proposed Thermal Degradation Pathways

While specific studies on the thermal degradation of this compound are not extensively available, the degradation pathways can be inferred from studies on other alkylpyrazines and related heterocyclic compounds. The degradation is expected to be a multi-stage process involving both the side chains and the pyrazine ring itself.

Side-Chain Degradation

At lower temperatures, the initial degradation is likely to involve the ethyl and methyl side chains. Homolytic cleavage of the C-C bonds in the ethyl groups would be a probable initial step, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction and recombination.

Pyrazine Ring Opening

At higher temperatures, the more stable pyrazine ring will undergo cleavage. This is a more energy-intensive process and is expected to result in the formation of smaller, volatile nitrogen-containing compounds. Based on studies of similar heterocyclic compounds, ring opening could proceed through various mechanisms, including retro-addition reactions or radical-induced fragmentation. The final products of complete degradation in an inert atmosphere are likely to be simple molecules such as hydrogen cyanide, ammonia, and various hydrocarbons.

The proposed degradation pathway can be visualized as a multi-step process, initiated by side-chain fragmentation followed by the eventual breakdown of the heterocyclic ring.

Caption: Proposed multi-stage thermal degradation of this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound is not solely dependent on temperature but is also influenced by a range of environmental factors.

-

Temperature and Time: As with most chemical reactions, the rate of degradation is highly dependent on both the temperature and the duration of thermal exposure. Higher temperatures and longer heating times will lead to more extensive degradation.[3]

-

pH: The pH of the surrounding matrix can significantly impact the stability of pyrazines. Alkaline conditions have been shown to affect the formation and potentially the stability of alkylpyrazines during thermal processing.[3]

-

Presence of Oxygen: In an oxidizing atmosphere, the degradation pathways are likely to be more complex, involving oxidative reactions that can lead to the formation of a wider range of degradation products, including oxygenated compounds.

-

Matrix Effects: The food matrix itself can play a crucial role. The presence of other components, such as antioxidants or pro-oxidants, can either inhibit or accelerate the degradation process.

Analytical Methodologies for Studying Thermal Degradation

A combination of analytical techniques is essential for a comprehensive understanding of the thermal degradation of this compound.

Thermogravimetric Analysis Coupled with Infrared Spectroscopy (TG-IR)

TG-IR is a powerful technique for studying the thermal decomposition of materials.[4][5] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about the decomposition stages.[5] Simultaneously, the evolved gases are transferred to an Infrared Spectrometer (IR) for identification.[4] This allows for the correlation of mass loss with the evolution of specific gaseous products.[4]

| Decomposition Stage | Probable Temperature Range (°C) | Expected Mass Loss (%) | Evolved Gas/Fragment Identified by IR |

| Stage 1 | 200 - 350 | Variable (Side-chain loss) | Alkanes (from ethyl/methyl groups) |

| Stage 2 | > 350 | Significant (Ring cleavage) | HCN, NH₃, CO, CO₂, Alkenes |

Table 1: Hypothetical TGA-IR data for the thermal decomposition of this compound in an inert atmosphere. The data is extrapolated from studies on similar compounds.[6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is another valuable technique for identifying the degradation products of non-volatile compounds. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by Gas Chromatography (GC) and identified by Mass Spectrometry (MS). This technique provides a detailed profile of the low molecular weight products formed during thermal degradation.

Experimental Protocols

The following protocols are designed to provide a framework for the systematic investigation of the thermal degradation of this compound.

Protocol for TG-IR Analysis

Objective: To determine the thermal stability and identify the evolved gaseous products during the decomposition of this compound.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.[5]

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.

-

Experimental Conditions:

-

Data Acquisition: Continuously collect TGA (mass vs. temperature) and FTIR (absorbance vs. wavenumber) data throughout the experiment.

-

Data Analysis:

-

Analyze the TGA curve to determine the onset and peak temperatures of decomposition stages and the corresponding mass loss for each stage.

-

Analyze the FTIR spectra of the evolved gases at the temperatures of maximum mass loss rate to identify the functional groups and, consequently, the chemical nature of the degradation products.

-

Caption: Experimental workflow for the TG-IR analysis of this compound.

Protocol for Py-GC-MS Analysis

Objective: To identify the individual volatile and semi-volatile products formed during the rapid thermal degradation of this compound.

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Instrument Setup: Tune the MS and condition the GC column according to the manufacturer's recommendations.

-

Sample Preparation: Place a small, accurately known amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Select a range of temperatures (e.g., 300 °C, 500 °C, 700 °C) to investigate the effect of temperature on the degradation products.

-

Pyrolysis Time: A short duration, typically a few seconds.

-

-

GC-MS Conditions:

-

Injector: Operate in split mode.

-

Carrier Gas: Helium at a constant flow rate.

-

GC Oven Program: A temperature program designed to separate a wide range of volatile compounds (e.g., start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes).

-

MS: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Use retention indices to aid in the confirmation of compound identities.

-

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the thermal degradation of this compound, constructed upon the principles of organic chemistry and data from analogous compounds. The proposed degradation pathways, influencing factors, and analytical methodologies offer a robust framework for researchers and industry professionals.

Future research should focus on dedicated studies of this compound to provide definitive experimental data on its degradation kinetics and product formation under various conditions. Such studies will be invaluable for the precise control of flavor development in the food industry and for ensuring the stability and safety of pyrazine-containing pharmaceuticals. The application of advanced analytical techniques, such as kinetic analysis using model-free methods, will provide deeper insights into the degradation mechanisms.[6]

References

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (n.d.). ASM Journals. Retrieved January 14, 2026, from [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). National Institutes of Health. Retrieved January 14, 2026, from [Link]

- Mojumdar, S. C., Lebršková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(5), 337-341.

-

Structural Diversity and Concentration Dependence of Pyrazine Formation: Exogenous Amino Substrates and Reaction Parameters during Thermal Processing of L-alanyl-L-glutamine Amadori Compound. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pyrazines in Thermally Treated Foods. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pyrazine, 3,5-diethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Pyrazine, 3,5-diethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818–2822. [Link]

-

Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder. (1999). PubMed. Retrieved January 14, 2026, from [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Analytical methods for pyrazine detection. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. (2022). Frontiers. Retrieved January 14, 2026, from [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Mechanistic study of alkylpyrazine formation in model systems. (1997). ACS Publications. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

3,5-diethyl-2-methyl pyrazine, 18138-05-1. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

-

Showing Compound this compound (FDB010931). (2010). FooDB. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

2,3-Diethyl-5-Methylpyrazine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2025). MDPI. Retrieved January 14, 2026, from [Link]

-

Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. 3,5-diethyl-2-methyl pyrazine, 18138-05-1 [thegoodscentscompany.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

Olfactory properties of 3,5-Diethyl-2-methylpyrazine

An In-Depth Technical Guide to the Olfactory Properties of 3,5-Diethyl-2-methylpyrazine

Introduction: The Aromatic World of Pyrazines

Pyrazines are a vital class of nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor of a vast array of cooked and roasted foods.[1][2] Formed predominantly through the Maillard reaction and Strecker degradation during thermal processing, these compounds are responsible for the desirable nutty, roasted, toasted, and baked notes that define the sensory profiles of products like coffee, cocoa, nuts, and baked goods.[2][3] Among the myriad of alkylpyrazines, this compound (CAS No. 18138-05-1) emerges as a compound of significant interest due to its potent and characteristic aroma profile. This guide provides a comprehensive technical overview of its olfactory properties, formation mechanisms, and the analytical methodologies essential for its study.

Chemical Profile and Physical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to designing effective extraction, separation, and detection protocols.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Methyl-3,5-diethylpyrazine, 2,6-Diethyl-3-methylpyrazine | [4] |

| CAS Number | 18138-05-1 | [4][5] |

| Molecular Formula | C₉H₁₄N₂ | [4][6] |

| Molecular Weight | 150.22 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 205-206 °C at 760 mmHg | [8] |

| Flash Point | 76.67 °C (170 °F) | [8] |

| logP (o/w) | 1.966 (estimated) | [8] |

| Solubility | Slightly soluble in water; soluble in alcohol | [8] |

Olfactory Characterization: The Sensory Signature

The defining characteristic of this compound is its distinct nutty and savory aroma. Sensory evaluation by trained panelists is critical for accurately describing its organoleptic properties. Its use as a flavoring agent is well-established, and it is generally recognized as safe (GRAS) by organizations such as the Flavor and Extract Manufacturers Association (FEMA).[9]

| Odor Descriptor | Context/Source |

| Nutty, Meaty, Vegetable | The Good Scents Company, at 0.10% in dipropylene glycol.[8] |

| Baked, Meaty, Nutty | FooDB, general description.[5] |

| Hazelnut, Meaty, Vegetable | Sigma-Aldrich, organoleptic properties.[10] |